molecular formula C18H13NO3 B11834468 6-Acetyl-2-phenylquinoline-4-carboxylic acid CAS No. 89702-42-1

6-Acetyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B11834468
CAS No.: 89702-42-1
M. Wt: 291.3 g/mol
InChI Key: NOISZFONOMEIKU-UHFFFAOYSA-N
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Description

6-Acetyl-2-phenylquinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: 6-Carboxy-2-phenylquinoline-4-carboxylic acid.

    Reduction: 6-(1-Hydroxyethyl)-2-phenylquinoline-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Acetyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can bind to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

6-Acetyl-2-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

    2-Phenylquinoline-4-carboxylic acid: Lacks the acetyl group, which may affect its biological activity.

    6-Methyl-2-phenylquinoline-4-carboxylic acid: The presence of a methyl group instead of an acetyl group can lead to different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical reactivity.

Properties

CAS No.

89702-42-1

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

6-acetyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C18H13NO3/c1-11(20)13-7-8-16-14(9-13)15(18(21)22)10-17(19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22)

InChI Key

NOISZFONOMEIKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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